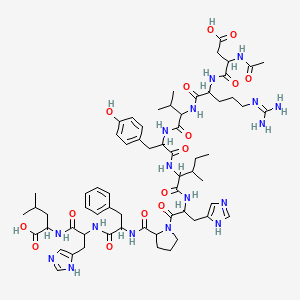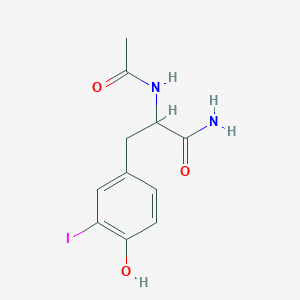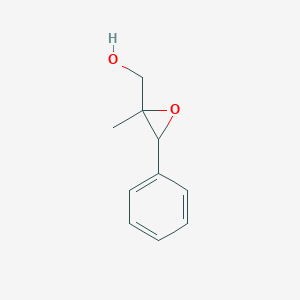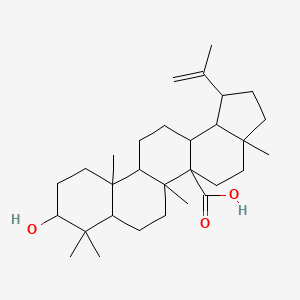![molecular formula C18H24N2O B12106356 N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)
N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diméthyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-én-1-ylidène]méthyl}aniline est un composé organique complexe de formule moléculaire C18H24N2O. Il est connu pour sa structure unique, qui comprend un cycle morpholine et un cycle cyclopentène, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N,N-diméthyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-én-1-ylidène]méthyl}aniline implique généralement la réaction de la N,N-diméthylaniline avec un dérivé de morpholine dans des conditions spécifiques. La réaction est souvent réalisée en présence d'un catalyseur et sous une température et une pression contrôlées pour garantir l'obtention du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes assurent un rendement et une pureté élevés du produit, ce qui le rend approprié pour diverses applications dans la recherche et l'industrie .
Analyse Des Réactions Chimiques
Types de réactions
N,N-diméthyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-én-1-ylidène]méthyl}aniline subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des alcools correspondants, tandis que la réduction peut produire des amines ou des hydrocarbures .
Applications de la recherche scientifique
N,N-diméthyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-én-1-ylidène]méthyl}aniline a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme brique de base pour des molécules plus complexes.
Biologie : Enquêté pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composé de tête dans la découverte de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N,N-diméthyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-én-1-ylidène]méthyl}aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- N,N-diméthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,5-bis(morpholin-4-yl)cyclopent-2-én-1-one
Unicité
N,N-diméthyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-én-1-ylidène]méthyl}aniline est unique en raison de ses caractéristiques structurelles spécifiques, telles que la combinaison d'un cycle morpholine et d'un cycle cyclopentène. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C18H24N2O |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(E)-(2-morpholin-4-ylcyclopent-2-en-1-ylidene)methyl]aniline |
InChI |
InChI=1S/C18H24N2O/c1-19(2)17-8-6-15(7-9-17)14-16-4-3-5-18(16)20-10-12-21-13-11-20/h5-9,14H,3-4,10-13H2,1-2H3/b16-14+ |
Clé InChI |
WGMNUQUKRBYPGL-JQIJEIRASA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC=C2N3CCOCC3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2CCC=C2N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
![2,2-Dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B12106306.png)
![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)



![[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106333.png)
![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)

